molecular formula C22H30INO4 B10792928 Laudanosine Methiodide

Laudanosine Methiodide

Cat. No.: B10792928
M. Wt: 499.4 g/mol
InChI Key: SANXPMGEBDLSJX-FERBBOLQSA-M
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Description

N-methyl-laudanosine, also known as N-methyltetrahydropapaverine, is a benzyltetrahydroisoquinoline alkaloid. It is a recognized metabolite of atracurium and cisatracurium, which are muscle relaxants used in anesthesia. N-methyl-laudanosine is known for its ability to decrease the seizure threshold, potentially inducing seizures at high concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-laudanosine can be synthesized through the hydrogenation of isoquinolines. A general and efficient method involves the use of a copper-catalyzed oxazaborolidine complex in transfer hydrogenation under mild conditions. This method yields biologically active tetrahydroisoquinoline alkaloids, including N-methyl-laudanosine, in good yields .

Industrial Production Methods: Industrial production of N-methyl-laudanosine typically involves the partial dehydrogenation of laudanosine, which is naturally found in opium. The process requires specific reaction conditions to ensure the selective formation of N-methyl-laudanosine .

Chemical Reactions Analysis

Types of Reactions: N-methyl-laudanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various tetrahydroisoquinoline derivatives, which have significant biological activities .

Scientific Research Applications

N-methyl-laudanosine has several scientific research applications:

Mechanism of Action

N-methyl-laudanosine exerts its effects by interacting with various neurotransmitter receptors, including GABA, glycine, opioid, and nicotinic acetylcholine receptors. It does not interact with benzodiazepine or muscarinic receptors. The compound’s ability to decrease the seizure threshold is linked to its interaction with these receptors, particularly GABA and opioid receptors .

Comparison with Similar Compounds

Uniqueness: N-methyl-laudanosine is unique due to its specific interactions with neurotransmitter receptors and its potential to modulate neuronal activity. Its ability to decrease the seizure threshold distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H30INO4

Molecular Weight

499.4 g/mol

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide

InChI

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1/t18-;/m0./s1

InChI Key

SANXPMGEBDLSJX-FERBBOLQSA-M

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]

Origin of Product

United States

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